HaloPROTAC3

PROTAC Targeted Protein Degradation Endosomal Protein Knockdown

Standard PROTACs often suffer from incomplete degradation data or off-target toxicity, compromising reproducibility. HaloPROTAC3 solves this with validated quantitative parameters: DC50 = 19 nM for GFP-HaloTag7, 90% degradation at 625 nM, and proteome-wide selectivity. Key differentiators: - Defined VHL ligand (VH032-derived) with IC50 0.54 µM - Characterized UPR activation liability in non-engineered cells - Enantiomeric negative control (ent-HaloPROTAC3) available for rigorous controls Ideal for partial target depletion studies (e.g., 50% vs 75% with HaloPROTAC-E) and VPS34 complex interrogation. Supplied with batch-specific degradation validation data.

Molecular Formula C41H55ClN4O8S
Molecular Weight 799.4 g/mol
Cat. No. B11830117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloPROTAC3
Molecular FormulaC41H55ClN4O8S
Molecular Weight799.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl
InChIInChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1
InChIKeyUABTZMQNIWDHGQ-JGNAJVFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HaloPROTAC3 Overview


HaloPROTAC3 is a heterobifunctional PROTAC comprising a chloroalkane HaloTag‑binding moiety, a 16‑atom PEG‑based linker, and a VHL E3 ligase ligand derived from VH032 [1]. It irreversibly binds the engineered HaloTag protein while recruiting the VHL E3 ubiquitin ligase complex, thereby driving proteasomal degradation of HaloTag fusion proteins in live cells . The compound achieves a DC50 of 19 nM for GFP‑HaloTag7 degradation and up to 90% maximal degradation at 625 nM, with VHL binding IC50 of 0.54 μM .

HaloPROTAC3 Differentiation Rationale


HaloPROTAC variants differ fundamentally in their E3 ligase ligand affinity, linker composition, and ternary complex geometry, resulting in divergent degradation potency and off‑target profiles. HaloPROTAC3, built on the VH032‑derived VHL ligand with a 16‑atom PEG linker, demonstrates distinct kinetic and selectivity characteristics compared to next‑generation analogs such as HaloPROTAC‑E, which employs the higher‑affinity VH298 ligand [1]. Additionally, HaloPROTAC3 uniquely activates the unfolded protein response (UPR) in non‑engineered mammalian cells independent of HaloTag expression, a liability absent in improved analogs and a critical factor in experimental design and interpretation [2]. Substituting HaloPROTAC3 with alternative HaloPROTAC compounds without quantitative validation of degradation parameters in the user's specific cellular model introduces uncontrolled variability in target depletion kinetics, maximal degradation efficiency, and off‑target cellular stress responses, thereby compromising the reproducibility and interpretability of protein knockdown studies.

HaloPROTAC3 Differentiation Evidence


VPS34 Degradation: HaloPROTAC3 vs. HaloPROTAC‑E

In a direct head‑to‑head comparison, HaloPROTAC‑E induced greater steady‑state degradation of endogenously tagged Halo‑VPS34 in HEK293 cells than HaloPROTAC3 [1]. This quantitative difference establishes that HaloPROTAC3 is the less potent degrader in this endogenous protein context, making it suitable for applications requiring partial rather than maximal target depletion, or for dose‑response studies where a broader dynamic range is advantageous.

PROTAC Targeted Protein Degradation Endosomal Protein Knockdown

VPS34 Complex Selectivity by Proteomics

Quantitative global proteomics performed with HaloPROTAC3 in Halo‑VPS34 knock‑in HEK293 cells demonstrated that the compound induced degradation solely of the Halo‑tagged VPS34 complex components (VPS34, VPS15, Beclin1, and ATG14), with no other proteins significantly degraded [1]. This selectivity profile establishes HaloPROTAC3 as a clean tool for interrogating VPS34‑dependent biology without confounding off‑target protein depletion.

PROTAC Selectivity Global Proteomics Off‑Target Analysis

GFP‑HaloTag7 Degradation: HaloPROTAC3 vs. HyT36

A direct comparison of HaloPROTAC3 with the earlier‑generation HaloTag degrader HyT36 revealed that HaloPROTAC3 is significantly more potent and efficacious [1]. This improvement is attributable to optimized linker length and E3 ligase engagement geometry, making HaloPROTAC3 the superior choice for studies requiring robust protein depletion at lower compound concentrations.

PROTAC Potency GFP‑HaloTag7 Degradation Kinetics

VHL-Dependent Degradation: ent‑HaloPROTAC3 Control

The enantiomeric negative control ent‑HaloPROTAC3 shares identical molecular weight and chloroalkane HaloTag‑binding capability but contains D‑hydroxyproline and D‑valine modifications that abolish VHL E3 ligase binding . In functional assays, 24‑h treatment with ent‑HaloPROTAC3 produces negligible degradation of HaloTag fusion proteins (≤1–2% degradation) compared to ~90% maximal degradation with HaloPROTAC3, and pre‑treatment with excess ent‑HaloPROTAC3 competitively blocks HaloPROTAC3‑mediated degradation [1].

Negative Control Mechanistic Validation VHL Engagement

UPR Induction Off-Target Liability

Transcriptomic analysis revealed that HaloPROTAC3 treatment activates the unfolded protein response (UPR) in non‑engineered mammalian cell lines, independent of HaloTag or IGF2BP3 expression [1]. This off‑target ER stress signature is not observed with the optimized HaloPROTAC‑E degrader, representing a key differentiator for users selecting between HaloPROTAC variants. Specifically, HaloPROTAC3 treatment (1 µM, 5–24 h) induced UPR marker genes including BiP, CHOP, and spliced XBP1 in HCT116 and HEK293 cells [1].

Unfolded Protein Response ER Stress Off‑Target Effects

VHL E3 Ligase Binding Affinity

HaloPROTAC3 incorporates the VH032‑based VHL ligand and demonstrates VHL binding IC50 of 0.54 μM . In contrast, the optimized HaloPROTAC‑E employs the high‑affinity VH298 ligand, which exhibits approximately 10‑fold greater VHL binding affinity (Kd ~80–90 nM for VH298 vs. higher Kd for VH032) [1]. This difference in E3 ligase engagement affinity is a primary driver of the enhanced degradation potency observed with HaloPROTAC‑E relative to HaloPROTAC3.

VHL Binding Affinity E3 Ligase Engagement PROTAC Ternary Complex

HaloPROTAC3 Application Scenarios


Endosomal Protein Partial Knockdown

Based on the direct head‑to‑head data showing that HaloPROTAC3 achieves ~50% degradation of endogenously tagged Halo‑VPS34 compared to ~75% with HaloPROTAC‑E [1], HaloPROTAC3 is optimally deployed in experimental designs requiring partial target depletion rather than complete ablation. This intermediate degradation window is valuable for dose‑response studies, for investigating threshold effects in protein function, or for kinetic analyses where a slower, less complete degradation trajectory provides greater temporal resolution of downstream signaling changes.

VPS34 Complex Selective Knockdown

Quantitative global proteomics has established that HaloPROTAC3 induces degradation of the Halo‑tagged VPS34 complex (VPS34, VPS15, Beclin1, ATG14) without significant off‑target degradation of other cellular proteins [1]. This proteome‑wide selectivity profile supports HaloPROTAC3 as a clean tool for interrogating VPS34‑dependent endosomal trafficking, autophagy initiation, and PIK3C3‑mediated signaling pathways in cells expressing Halo‑tagged VPS34 or its complex components.

VHL-Dependent Degradation Validation

The well‑characterized enantiomeric negative control ent‑HaloPROTAC3, which binds HaloTag but not VHL, enables rigorous experimental design by distinguishing VHL‑dependent degradation from potential off‑target effects or compound‑mediated cytotoxicity [1]. HaloPROTAC3 is particularly well‑suited for studies requiring parallel negative‑control arms to validate that observed phenotypes derive specifically from PROTAC‑mediated target degradation rather than non‑specific cellular stress or compound toxicity.

UPR Pathway and ER Stress Studies

Given the unique finding that HaloPROTAC3 activates the unfolded protein response in non‑engineered mammalian cells independent of HaloTag expression [1], this compound serves as a defined chemical inducer of mild ER stress in experimental systems. Researchers studying UPR signaling, ER homeostasis, or stress‑responsive transcription can leverage HaloPROTAC3 as a positive control for UPR activation, while users whose experiments require minimal cellular perturbation should consider this liability and potentially select HaloPROTAC‑E as an alternative tool.

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